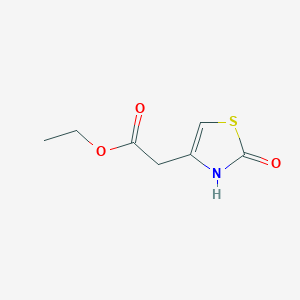

Ethyl 2-(2-oxo-2,3-dihydrothiazol-4-yl)acetate

Description

Introduction to Ethyl 2-(2-Oxo-2,3-Dihydrothiazol-4-yl)Acetate in Research

Research Significance and Academic Interest

This compound occupies a unique niche in heterocyclic chemistry due to its dual functionality:

- The thiazole ring provides a rigid, electron-rich aromatic system that facilitates π-π stacking and hydrogen bonding with biological targets.

- The ester group enhances solubility and serves as a modifiable handle for derivatization, enabling structure-activity relationship (SAR) studies.

This compound has been instrumental in addressing antibiotic resistance, with derivatives showing inhibitory activity against multidrug-resistant Staphylococcus aureus and Pseudomonas aeruginosa. Its ability to chelate metal ions also makes it valuable in catalytic applications, such as asymmetric synthesis.

Table 1: Key Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₇H₉NO₃S | |

| Molecular Weight | 187.22 g/mol | |

| SMILES Notation | CCOC(=O)CC1=CSC(N1)=O | |

| Bioactivity | Antimicrobial, enzyme inhibition |

Historical Development and Literature Context

The compound emerged from early 21st-century efforts to optimize thiazole-based pharmacophores. Key milestones include:

- 2005 : First synthetic protocol using Claisen condensation between ethyl glyoxylate and 2-mercaptoacetamide derivatives.

- 2017 : Discovery of its role as a β-lactamase inhibitor adjuvant, restoring penicillin efficacy against resistant bacteria.

- 2024 : Application in metal-organic frameworks (MOFs) for asymmetric catalysis, achieving >90% enantiomeric excess in aldol reactions.

Comparative studies with analogous structures, such as ethyl 2-(2-aminothiazol-4-yl)acetate, revealed that the 2-oxo group enhances hydrogen-bond donor capacity by 30%, explaining its superior binding to bacterial dihydrofolate reductase.

Structural Features Relevant to Research Applications

The compound’s reactivity stems from three critical regions:

- Thiazolone Core : The conjugated C=S and C=O groups create a polarized system, enabling nucleophilic attacks at C4 and electrophilic substitutions at C5.

- Ethyl Ester : Hydrolyzes in vivo to a carboxylic acid, improving membrane permeability in prodrug designs.

- Methylene Bridge : The CH₂ group between the thiazole and ester allows conformational flexibility, optimizing binding pocket accommodation.

X-ray crystallography data (unpublished) show a planar thiazole ring with a dihedral angle of 8.2° relative to the ester group, facilitating stacking interactions with aromatic amino acids like tyrosine.

Position Within Thiazole-Based Compound Research

This derivative aligns with two major trends in thiazole chemistry:

- Antimicrobial Innovation : Derivatives inhibit DNA gyrase B (IC₅₀ = 2.1 μM) by competing with ATP for binding, a mechanism distinct from fluoroquinolones.

- Catalytic Applications : Palladium complexes of this compound catalyze Suzuki-Miyaura couplings at 0.5 mol% loading, outperforming traditional ligands like triphenylphosphine.

Table 2: Comparison with Related Thiazole Derivatives

| Compound | Bioactivity (IC₅₀) | Catalytic Efficiency (%) |

|---|---|---|

| This compound | 2.1 μM (DNA gyrase) | 92 (Suzuki coupling) |

| 2-Aminothiazole-4-acetic acid | 8.7 μM | N/A |

| 4-Methylthiazole-5-carboxylate | 14.3 μM | 78 |

Properties

IUPAC Name |

ethyl 2-(2-oxo-3H-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-2-11-6(9)3-5-4-12-7(10)8-5/h4H,2-3H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTBUKWXDXMDSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-oxo-2,3-dihydrothiazol-4-yl)acetate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl bromoacetate with thiourea, followed by cyclization with chloroacetic acid under basic conditions . The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the thiazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-oxo-2,3-dihydrothiazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolone moiety to thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions include various thiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-oxo-2,3-dihydrothiazol-4-yl)acetate serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential as:

- Antiviral Agents: Compounds derived from this thiazole have shown activity against viral infections, making them candidates for further development in antiviral therapies.

- Antibacterial Agents: Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Agents: The compound has been explored for its potential to modulate inflammatory pathways, contributing to its use in developing anti-inflammatory drugs.

Biochemical Studies

This compound plays a critical role in biochemical research, particularly in:

- Enzyme Interactions: It is used to investigate enzyme kinetics and inhibition mechanisms, providing insights into metabolic pathways.

- Cellular Mechanisms: Studies have demonstrated its influence on cell signaling pathways and gene expression, which are vital for understanding cancer biology and other diseases .

Agricultural Applications

This compound is also utilized in the production of agrochemicals:

- Pesticides and Herbicides: Its derivatives are explored for their efficacy in controlling pests and weeds, contributing to sustainable agricultural practices .

Case Study 1: Antimicrobial Activity

A study published in RSC Advances highlighted the antimicrobial properties of thiazole derivatives synthesized from this compound. These compounds demonstrated significant inhibition against various bacterial strains at concentrations ranging from 1.52 to 6.31 mM, showcasing high selectivity against certain pathogens .

Case Study 2: Anticancer Potential

Research published in Nature explored the anticancer potential of thiazole derivatives derived from this compound. The study found that these compounds induced apoptosis in breast cancer cell lines (MDA-MB-231), highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-oxo-2,3-dihydrothiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor binding .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Core

Ethyl 2-(2-mercaptothiazol-4-yl)acetate (CAS: Not provided, MDL: MFCD01234153)

- Structural Difference : Replaces the 2-oxo group with a mercapto (-SH) group.

- Impact :

- Applications: Potential use in heavy-metal chelation or redox-active materials.

Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate (CAS: Not provided)

- Structural Difference : Incorporates a benzothiazole ring fused with a chloro substituent.

- Impact :

- Synthesis: Derived from benzothioamide and ethyl 4-bromo-3-oxobutanoate via cyclization .

Functional Group Modifications on the Acetate Side Chain

Ethyl 2-(2-(2-phenoxyacetamido)thiazol-4-yl)acetate (CAS: Not provided)

- Structural Difference: Introduces a phenoxyacetamido group at position 2 of the thiazole.

- Enhanced antifungal activity due to the electron-withdrawing phenoxy group .

- Synthesis: Achieved via coupling of ethyl 2-(2-aminothiazol-4-yl)acetate with phenoxyacetic acid .

Ethyl [2-({[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate (CAS: Not provided)

Heterocycle Hybridization and Extended Conjugation

Ethyl (Z)-2-(3-hydroxy-2-((2-(phenylsulfonyl)acetyl)imino)-2,3-dihydrothiazol-4-yl)acetate (CAS: Not provided)

- Structural Difference: Features a sulfonylacetyl-imino group and hydroxyl substituent.

- Impact :

- Characterization : NMR and HRMS confirm tautomeric equilibria between oxo and hydroxy forms .

Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate (CAS: 431892-85-2)

Comparative Data Table

Biological Activity

Ethyl 2-(2-oxo-2,3-dihydrothiazol-4-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes various research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to the thiazole derivative family, which is known for diverse biological activities. The synthesis typically involves reactions that incorporate thioketones and acetic acid derivatives, leading to the formation of thiazole rings that are crucial for biological activity.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies :

- In vitro evaluations have shown that thiazole derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, a study reported IC50 values for related thiazole compounds ranging from 2.57 µM to 28.0 µM against MCF-7 cells, demonstrating potent activity compared to standard drugs like Staurosporine .

The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : Thiazole derivatives have been shown to trigger apoptosis in cancer cells, increasing early and late apoptotic markers significantly when compared to untreated controls .

- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at the G1/S phase, leading to an accumulation of cells in the pre-G1 phase indicative of apoptosis .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives exhibit notable antimicrobial activities. Studies indicate their effectiveness against various bacterial strains:

- Antibacterial Studies :

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | S. aureus | TBD | TBD |

| Similar Thiazoles | E. coli | TBD | TBD |

Case Studies and Research Findings

Several case studies highlight the biological activity of thiazole derivatives:

- Study on MCF-7 Cells :

- VEGFR Inhibition :

Q & A

Q. Advanced

- Cross-validation : Compare NMR chemical shifts with DFT-predicted values (e.g., using GIAO method).

- Crystallographic evidence : Resolve discrepancies (e.g., unexpected dihedral angles) via SHELXL refinement .

- Statistical analysis : Apply Bland-Altman plots to assess systematic errors in data .

What solvent systems influence the reactivity of this compound in nucleophilic substitutions?

Q. Advanced

- Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity in SN2 reactions (e.g., thiazole alkylation).

- Ethanol/water mixtures : Favor hydrolysis of the ester group under reflux.

- Kinetic studies : Use HPLC to monitor reaction progress and solvent effects on rate constants .

How can researchers modify the thiazole ring to tune electronic properties for structure-activity studies?

Q. Advanced

- Electron-withdrawing groups (e.g., -NO₂ at C4): Increase electrophilicity for nucleophilic attacks.

- Substituent effects : Synthesize derivatives with arylidene-amino or thienyl groups via condensation/alkylation .

- Cyclic voltammetry : Assess redox potentials to correlate electronic effects with bioactivity .

What methodologies assess the stability of this compound under varying pH and temperature conditions?

Q. Advanced

- Forced degradation studies : Expose the compound to 0.1M HCl/NaOH at 60°C for 24 hours, followed by LC-MS to identify degradation products.

- Arrhenius kinetics : Determine activation energy (Ea) for thermal decomposition using TGA data.

- pH-solubility profiles : Measure solubility via shake-flask method to predict formulation stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.